(S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACI+

Description

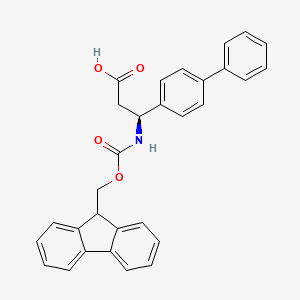

(S)-3-Biphenyl-4-yl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a chiral amino acid derivative featuring a biphenyl-4-yl substituent, a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, and a propionic acid backbone. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect the α-amino group during coupling reactions, enabling controlled elongation of peptide chains . The biphenyl-4-yl moiety introduces aromatic bulk, which may enhance hydrophobic interactions in peptide-based therapeutics or materials.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID typically involves the following steps:

Fmoc Protection: The amino acid is first protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with the biphenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The reaction conditions are optimized to ensure high yield and purity, and the final product is often subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

(S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID has been investigated for its potential as a pharmacological agent. The biphenyl structure may enhance the compound's binding affinity to specific biological targets, such as enzymes or receptors. Research indicates that compounds with similar structures can exhibit significant biological activity, including anticancer and anti-inflammatory effects.

Peptide Synthesis

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). Its ability to protect amines during the synthesis process allows for the creation of complex peptides with high purity and yield. The compound serves as a valuable intermediate in synthesizing peptides that may have therapeutic applications.

Protein-Protein Interactions

Studies have shown that (S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID can influence protein-protein interactions through its unique structural characteristics. The presence of the biphenyl moiety can enhance hydrophobic interactions, potentially stabilizing protein complexes.

Enzyme Mechanisms

The compound has been explored for its role in modulating enzyme activity. Its structural features may allow it to act as an inhibitor or activator of specific enzymes, providing insights into enzyme mechanisms and pathways relevant to drug discovery.

Anticancer Activity

A study conducted on a series of Fmoc-protected amino acids demonstrated that compounds similar to (S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID exhibited significant cytotoxicity against various cancer cell lines, suggesting potential utility in cancer therapy.

Inhibition of Enzymatic Activity

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition was attributed to the compound's ability to bind effectively to the active sites of these enzymes.

Mechanism of Action

The mechanism of action of (S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted side reactions. Upon deprotection, the compound can interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Molecular Weight :

- The biphenyl-4-yl analog has the highest molecular weight (487.53 g/mol), followed by the chloro-phenyl derivative (421.87 g/mol), due to the aromatic bulk and chlorine atom, respectively. The cyclopropyl variant is the lightest (351.40 g/mol) .

Pyridin-4-yl: Offers hydrogen-bonding capability via the nitrogen atom, which may improve solubility in aqueous systems .

Stereochemical Considerations :

- The (R)-configured pyridinyl analog highlights the role of chirality in biological activity, though its specific applications require further study.

Storage and Stability :

- Only the chloro-phenyl derivative specifies refrigeration (2–8°C), suggesting higher sensitivity to degradation compared to other analogs .

Biological Activity

(S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID, also known by its CAS number 269078-79-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₀H₂₅NO₄

- Molecular Weight : 463.52 g/mol

- CAS Number : 269078-79-7

- Purity : ≥97% (varies by supplier)

Research indicates that this compound may exhibit its biological activity through interactions with specific biological targets, possibly involving modulation of enzyme activity or receptor binding. The biphenyl and fluorenyl moieties are thought to enhance lipophilicity, facilitating cellular uptake.

Biological Activity

- Antitumor Activity : Preliminary studies suggest that (S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of enzymes linked to cholesterol metabolism, which could be beneficial in managing hyperlipidemia.

- Neuroprotective Effects : Some studies have suggested that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study conducted on various human cancer cell lines, (S)-3-BIPHENYL-4-YL-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Cholesterol Metabolism

A series of in vivo experiments using cholesterol-fed hamster models revealed that the compound significantly reduced serum cholesterol levels. The study reported an ED50 of 0.04 mg/kg/day, indicating a potent effect on lipid metabolism and suggesting potential applications in hyperlipidemia treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.